molecular formula C14H16F6N2O2S B578029 N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide CAS No. 1233703-68-8

N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B578029
CAS No.: 1233703-68-8
M. Wt: 390.344
InChI Key: JBCNCYCPWLJXDO-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with (1R,2R)-2-aminocyclohexanol under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The trifluoromethyl groups enhance its binding affinity and selectivity towards certain proteins . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-aminocyclohexyl]-3,5-dimethylbenzenesulfonamide
  • N-[(1R,2R)-2-aminocyclohexyl]-3,5-dichlorobenzenesulfonamide
  • N-[(1R,2R)-2-aminocyclohexyl]-3,5-difluorobenzenesulfonamide

Uniqueness

N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCNCYCPWLJXDO-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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